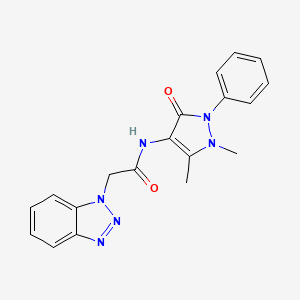

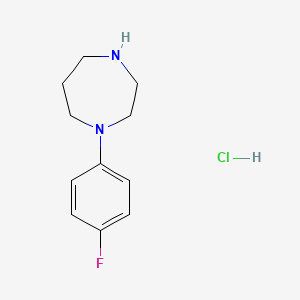

![molecular formula C29H28ClN3O4S2 B2524935 4-(4-氯苯基)-2-[[2-[(3-氰基-4-乙基-7,7-二甲基-5-氧代-6,8-二氢喹啉-2-基)硫代]乙酰]氨基]噻吩-3-羧酸乙酯 CAS No. 670272-90-9](/img/structure/B2524935.png)

4-(4-氯苯基)-2-[[2-[(3-氰基-4-乙基-7,7-二甲基-5-氧代-6,8-二氢喹啉-2-基)硫代]乙酰]氨基]噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex quinoline derivatives involves multiple steps, starting with simpler compounds and gradually building up the desired molecular structure. In one study, the synthesis begins with Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate 1, which reacts with hydrazine hydrate in the presence of methanol to form a compound 2. This intermediate is then treated with aryl isothiocyanates to yield compound 3. Further reaction in the presence of sulfuric acid produces a series of aryl-N-(5-{4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-phenyl}(1,3,4,thiadiazol-2-yl))amides 4a-I, which have been tested for antimicrobial activity .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using single crystal X-ray structural analysis. For instance, two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate were studied, revealing that both polymorphs have the same molecular geometries. They also share bifurcated O-H…O hydrogen bonds, which lead to the formation of molecular dimers. However, the dimers differ between the two polymorphs, with one being centrosymmetric (heterochiral) and the other homochiral .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives are complex and require precise conditions. For example, the cyclocondensation of isatoic anhydride with ethyl acetoacetate is a key step in the preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives. This process involves converting anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate. The resulting substituted quinolines are then further modified to construct the α-hydroxyacetic acid residue necessary for the synthesis of key arylquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these synthesized compounds are closely related to their molecular structures and the presence of specific functional groups. The antimicrobial activity of the synthesized quinazolines, for example, is a direct result of their chemical structure, which allows them to interact with bacterial and fungal cells. The hydrogen bonding observed in the polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate affects their physical properties, such as solubility and melting points . The reactivity of the quinoline derivatives synthesized from isatoic anhydride and ethyl acetoacetate is influenced by the presence of the enolate and the subsequent modifications to the quinoline ring .

科学研究应用

合成与表征

作为潜在抗菌剂的新喹唑啉:一项研究描述了新喹唑啉的合成,展示了一种可能适用于合成相关化合物(如 4-(4-氯苯基)-2-\[2-\[\(3-cyano-4-ethyl-7,7-二甲基-5-氧代-6,8-二氢喹啉-2-基)硫代乙酰]氨基]噻吩-3-羧酸乙酯)的方法。对这些化合物的抗菌和抗真菌活性进行了评估(Desai、Shihora 和 Moradia,2007 年)。

2-氨基噻吩的一锅格瓦尔德合成:通过一锅格瓦尔德反应合成 2-氨基噻吩-3-羧酸盐的研究可能与理解合成或修饰该化合物的相关方法(Tormyshev 等人,2006 年)。

抗菌活性

新型杂环分散染料的评估:一项研究合成了带有噻吩部分的衍生物,评估了它们在聚酯织物上的染色性能并评估了它们的抗菌性能。这项研究可能为类似化合物在材料科学和微生物学中的功能应用提供见解(Iyun 等人,2015 年)。

席夫碱的抗菌活性:合成了氨基噻吩的席夫碱,包括那些带有氯苯基团的,并评估了它们的抗菌活性,为研究相关化合物的生物活性潜力提供了一个框架(Arora、Saravanan、Mohan 和 Bhattacharjee,2013 年)。

分子对接研究

- 对接研究和抗菌评估:一项涉及衍生物的合成、表征、对接研究和抗菌评估的研究可以提供一个模型,用于理解 4-(4-氯苯基)-2-\[2-\[\(3-cyano-4-ethyl-7,7-二甲基-5-氧代-6,8-二氢喹啉-2-基)硫代乙酰]氨基]噻吩-3-羧酸乙酯如何与生物靶标相互作用(Spoorthy 等人,2021 年)。

安全和危害

This involves studying the compound’s toxicity, flammability, and other hazards. It includes studying how to handle and dispose of the compound safely.

未来方向

This involves predicting or suggesting future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be developed.

属性

IUPAC Name |

ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClN3O4S2/c1-5-18-19(13-31)26(32-21-11-29(3,4)12-22(34)24(18)21)39-15-23(35)33-27-25(28(36)37-6-2)20(14-38-27)16-7-9-17(30)10-8-16/h7-10,14H,5-6,11-12,15H2,1-4H3,(H,33,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZNIEITLDKFFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)OCC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

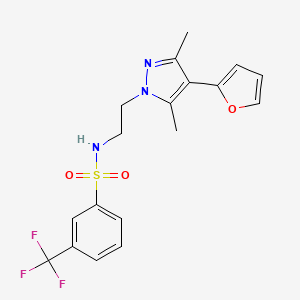

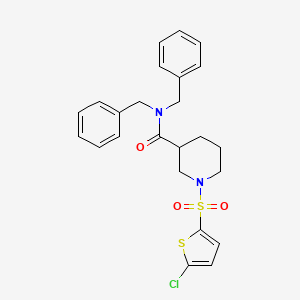

![4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2524852.png)

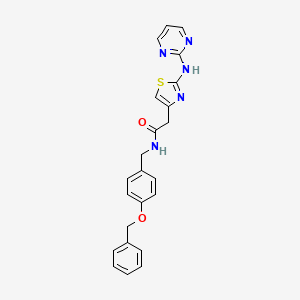

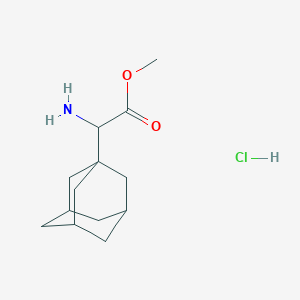

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2524859.png)

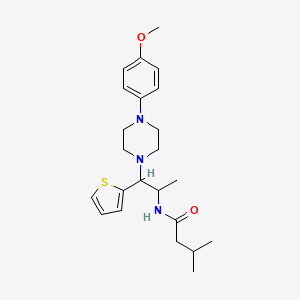

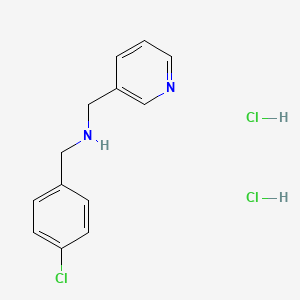

![6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2524860.png)

![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)

![5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2524863.png)

![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)